
Diclofenac
Overview
Description
Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly prescribed to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain from various sources . The chemical name of this compound is 2-(2,6-dichloroanilino)phenylacetic acid, and its molecular formula is C₁₄H₁₁Cl₂NO₂ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diclofenac is synthesized through a multi-step process. One common method involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2-(2,6-dichloroanilino)acetyl chloride. This intermediate is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Diclofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nitrating agents are often employed.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced forms of this compound, though these are less frequently encountered.
Substitution: Various substituted this compound derivatives, depending on the reagents used.
Scientific Research Applications
Pain Management
- Osteoarthritis and Rheumatoid Arthritis : Diclofenac is commonly prescribed for managing pain associated with osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain levels and improving function in patients with these conditions .
- Postoperative Pain : Studies indicate that this compound potassium provides effective relief from postoperative pain, outperforming placebo treatments .
- Topical Formulations : Topical this compound solutions have shown significant effectiveness in treating localized pain, particularly in knee osteoarthritis. A study reported a notable improvement in pain reduction compared to vehicle controls .
Ophthalmic Use
This compound is also approved for ophthalmic applications, such as managing pain following cataract surgery and treating inflammation in the eye. Its ability to reduce photophobia is particularly beneficial post-surgery .
Dermatological Applications
Topical this compound has been used to treat actinic keratosis, demonstrating its versatility beyond musculoskeletal conditions .
Safety and Side Effects
While this compound is effective, it is not without risks. Adverse effects can include gastrointestinal complications, skin irritation from topical formulations, and rare but severe allergic reactions such as anaphylaxis . A case report highlighted a patient experiencing acute meningism after taking this compound, emphasizing the need for careful monitoring during treatment .
Anaphylaxis Induced by this compound
A case study from Nepal documented a 40-year-old male who experienced severe anaphylaxis shortly after receiving intravenous this compound for abdominal pain. This incident underscores the potential for serious allergic reactions associated with the drug .
Immune Hemolytic Anemia
Another case involved a 76-year-old woman who developed immune hemolytic anemia after starting this compound for osteoarthritis-related pain. This rare complication highlights the importance of recognizing potential hematological side effects associated with NSAIDs .
Hand-Foot Syndrome Prevention
A randomized trial investigated the use of topical this compound gel to prevent hand-foot syndrome in patients undergoing capecitabine treatment for cancer. The results indicated that patients using this compound had significantly lower incidences of severe hand-foot syndrome compared to those receiving placebo, suggesting its utility in oncology settings .
Comparative Efficacy
The following table summarizes key findings regarding the efficacy and safety of different formulations of this compound:
Application | Formulation | Efficacy | Safety Profile |
---|---|---|---|
Osteoarthritis | Topical solution | Significant pain reduction | Minor local irritation |
Postoperative Pain | This compound potassium | More effective than placebo | Minimal systemic side effects |
Actinic Keratosis | Topical gel | Effective treatment | Skin irritation possible |
Cataract Surgery | Ophthalmic solution | Reduces postoperative pain | Rare ocular side effects |
Mechanism of Action
Diclofenac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to diclofenac.
Indomethacin: Often used for its potent anti-inflammatory effects but with a higher risk of side effects.
Uniqueness of this compound: this compound is unique in its relatively balanced inhibition of both COX-1 and COX-2 enzymes, which contributes to its effectiveness and side effect profile. It is also available in various formulations, making it versatile for different therapeutic needs .
Biological Activity
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily utilized in the treatment of various acute and chronic pain conditions, including arthritis, musculoskeletal disorders, and postoperative pain. The biological activity of this compound extends beyond its conventional role as an NSAID, involving multiple mechanisms of action that contribute to its therapeutic efficacy.
This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, recent studies have identified additional mechanisms that may contribute to its biological activity:
- Thromboxane-Prostanoid Receptor Inhibition : this compound has been shown to inhibit thromboxane receptors, which play a role in platelet aggregation and vascular tone .
- Lipoxygenase Inhibition : It also inhibits lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to leukotrienes, further enhancing its anti-inflammatory effects .
- Nitric Oxide Pathway Activation : The drug activates the nitric oxide-cGMP pathway, which is associated with antinociceptive effects .
- Modulation of Cytokine Production : this compound may alter the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), contributing to its overall anti-inflammatory profile .
Antibacterial Activity
Interestingly, this compound exhibits antibacterial properties against both drug-sensitive and resistant strains of bacteria. Research indicates that it can inhibit DNA synthesis in certain bacterial species, including Escherichia coli and Listeria monocytogenes, suggesting a potential role as a "helper compound" in combination therapies against infections .
Case Studies and Research Findings
- Anti-Cancer Properties : Recent studies have explored the anti-cancer potential of this compound derivatives. A series of N-derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Compounds derived from this compound demonstrated significant growth inhibition against melanoma and neuroblastoma cells, with IC50 values ranging from 13 to 48 µg/mL. Notably, some derivatives showed enhanced cytotoxicity compared to this compound itself .
- Neuroprotective Effects : In neuropharmacological studies, this compound has been evaluated for its neuroprotective properties. A screening of pharmacologically active compounds indicated that this compound could protect neuronal cells from ischemic damage when administered post-treatment in animal models .
- Inflammation Models : In vivo studies have demonstrated that this compound effectively reduces inflammation in models such as carrageenan-induced paw edema in rats. These findings support its use in treating inflammatory conditions by significantly lowering inflammatory markers like nitric oxide (NO) production in activated macrophages .
Data Tables
Q & A
Basic Research Questions
Q. How to design a topical Diclofenac formulation with optimal physicochemical properties?
- Methodological Answer : Utilize a D-Optimal mixture design to optimize excipient concentrations (e.g., carbopol 940, triethanolamine, isopropyl alcohol). Measure response variables such as pH, extensibility, viscosity, and rheological behavior over 90 days. Compare results with commercial formulations to validate stability and efficacy. Statistical models (e.g., linear regression) can identify critical factors affecting gel properties .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Develop a validated HPLC method with a C18 column, optimized mobile phase (e.g., MeOH:2-propanol:phosphate buffer), and detection at 225 nm. Use experimental design (e.g., response surface methodology) to refine parameters. Include validation metrics: linearity (R² > 0.98), LOD (0.02 µg/mL), and LOQ (0.1 µg/mL). Apply to quality control of tablets/capsules, ensuring impurity levels < 0.1% .
Q. How to assess this compound's nephrotoxicity in preclinical models?
- Methodological Answer : Design animal studies with controlled groups (e.g., control, toxic, and protective agent groups). Administer this compound intramuscularly (50 mg/kg/day) and evaluate renal histopathology. Use saline or vehicle controls to isolate toxicity effects. Statistical analysis (ANOVA, post-hoc tests) can compare intergroup differences in biomarkers or histological damage .
Advanced Research Questions
Q. How to apply machine learning in optimizing extended-release this compound tablets?
- Methodological Answer : Use Central Composite Design (CCD) to screen variables (e.g., Carbopol 71G, Kollidon K-25 concentrations). Train a multilayer perceptron (MLP) neural network to predict dissolution profiles. Validate with similarity (f₂ > 50) and difference (f₁ < 15) factors. Optimize formulations to achieve targeted release rates (e.g., 8-hour dissolution) using root mean square error (RMSE) minimization .
Q. What methodologies evaluate this compound's adsorption on nanomaterials for environmental remediation?
- Methodological Answer : Conduct batch adsorption experiments with reduced graphene oxide (rGO) and fit data to kinetic models (e.g., general-order) and isotherms (e.g., Liu model). Characterize adsorbents via SEM, FT-IR, and VSM. Complement with DFT simulations to study physisorption mechanisms on graphene surfaces. Calculate maximum adsorption capacity (e.g., 59.67 mg/g for rGO) .
Q. How to analyze pharmacokinetic interactions between this compound and co-administered compounds?
- Methodological Answer : Perform in-situ intestinal perfusion studies and LC-MS/MS analysis to measure plasma concentrations. Use non-compartmental modeling to derive parameters (Cₘₐₓ, AUC₀₋∞, Cl/F). Assess permeability changes via mechanistic studies (e.g., P-glycoprotein inhibition). Statistical tools (e.g., paired t-tests) can identify significant modulation by co-administered agents .
Q. What statistical approaches are appropriate for repeated-measures clinical trials evaluating this compound?
- Methodological Answer : Apply repeated-measures ANOVA with Greenhouse-Geisser correction for non-spherical data. Compare categorical outcomes (e.g., pancreatitis incidence) using chi-square tests. Report effect sizes and confidence intervals to quantify therapeutic efficacy (e.g., reduced amylase levels at 3/24 hours post-surgery) .
Q. How to design a drug utilization study for assessing this compound's cardiovascular risks?
- Methodological Answer : Retrospectively analyze prescribing data from primary healthcare systems over 5+ years. Extract variables: patient age, gender, contraindications, dosage, and treatment duration. Use logistic regression to identify risk factors. Align with EMA recommendations to prioritize high-risk populations and inform regulatory measures .
Q. What experimental models study this compound's hepatobiliary disposition and metabolism?
- Methodological Answer : Employ isolated perfused rat liver (IPRL) models with HPLC and ¹⁴C-labeled this compound. Collect bile/perfusate samples to quantify parent drug and metabolites (e.g., glucuronides). Use compartmental modeling to estimate hepatic extraction ratios and metabolic clearance rates .
Q. Methodological Considerations
- Experimental Design : Prioritize factorial or response surface designs (e.g., Plackett-Burman, CCD) for multivariate optimization .
- Data Analysis : Use non-compartmental pharmacokinetic models for bioavailability studies and meta-analyses for clinical safety assessments .
- Validation : Follow ICH guidelines for analytical method validation (specificity, accuracy, precision) .
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-81-0 (mono-potassium salt) | |
Record name | Diclofenac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
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DSSTOX Substance ID |
DTXSID6022923 | |
Record name | Diclofenac | |
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Molecular Weight |
296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
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Solubility |
In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |
Record name | Diclofenac | |
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Record name | Diclofenac | |
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Mechanism of Action |
Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons., Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/ | |
Record name | Diclofenac | |
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Color/Form |
Crystals from ether-petroleum ether | |
CAS No. |
15307-86-5 | |
Record name | Diclofenac | |
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Record name | Diclofenac [USAN:INN:BAN] | |
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Melting Point |
283-285 °C, 156-158 °C, 283 - 285 °C | |
Record name | Diclofenac | |
Source | DrugBank | |
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Record name | Diclofenac | |
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Retrosynthesis Analysis
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